1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
Properties
IUPAC Name |
1'-(2-phenyltriazole-4-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-19(18-14-22-25(23-18)15-6-2-1-3-7-15)24-12-10-21(11-13-24)17-9-5-4-8-16(17)20(27)28-21/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDWNSJRWRFVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, emphasizing its applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the formation of the triazole ring through a copper-catalyzed cycloaddition reaction. The triazole moiety is crucial as it is associated with various biological activities including antimicrobial and anticancer effects. The synthetic pathway may include the following steps:
- Formation of the Triazole Ring : Utilizing 2-phenyl-2H-1,2,3-triazole as a precursor.
- Condensation Reactions : Involving carbonyl compounds to form the desired spiro structure.
- Purification : Typically achieved through recrystallization techniques to yield pure compounds for biological testing.
Anticancer Properties
Research indicates that derivatives of 1,2,3-triazoles exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazole ring can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| 1'-(2-phenyl-2H-1,2,3-triazole) | HepG2 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated that triazole derivatives can exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Antioxidant Activity
Antioxidant assays have indicated that this compound may possess free radical scavenging properties. Such activity is essential for protecting cells from oxidative stress-induced damage, which is a contributing factor in many diseases including cancer.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazole derivatives including our compound of interest. In vitro tests revealed that it significantly reduced cell viability in multiple cancer cell lines through apoptotic pathways . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone around treated samples compared to controls, suggesting effective antimicrobial action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold is a versatile platform for drug discovery. Key analogues and their substituent-driven properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Triazole vs. Halogen/Heterocycles : The target compound’s 1,2,3-triazole group offers metabolic stability and hydrogen-bonding capacity compared to chloro or trifluoromethyl groups .
Q & A
Q. What are the optimized reaction conditions for synthesizing this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
Methodological Answer: The CuAAC reaction is a reliable method for constructing the 1,2,3-triazole core. Key parameters include:
- Catalyst system : Copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system at 50°C for 16 hours .
- Purification : Flash chromatography using cyclohexane/ethyl acetate gradients (0–100% ethyl acetate) yields pure product (66–79%) .
- Substrate variations : Electron-deficient alkynes or bulky aryl azides may reduce yields; adjust equivalents (e.g., 1.3 equiv alkyne) to improve efficiency .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
Q. How should researchers mitigate synthetic impurities during spirocyclic formation?
Methodological Answer:
- Byproduct control : Monitor reaction progress via TLC (Rf ~0.30 in EtOAc/hexane) to detect unreacted intermediates .
- Column chromatography : Use silica gel with stepwise polarity gradients to separate regioisomers .
- Crystallization : Recrystallize crude products from EtOAc/hexane mixtures to remove residual copper catalysts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for therapeutic applications?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -CF3) to the triazole or spiro-piperidine moieties to modulate bioactivity .
- In vitro assays : Screen analogs against cancer cell lines (e.g., MCF-7) to assess cytotoxicity (IC50) and compare with PubChem bioactivity data .
- Molecular docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR) based on triazole interactions .
Q. What experimental designs assess environmental persistence and ecotoxicity?
Methodological Answer:
- Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and quantify degradation via HPLC .
- Partition coefficients : Measure log Kow using shake-flask methods to predict bioaccumulation potential .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine 48-h LC50 values .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-analysis : Compare PubChem bioactivity entries (e.g., Ki for enzyme inhibition) with in-house data to identify outliers .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict pharmacokinetic properties?
Methodological Answer:
- ADME prediction : Use SwissADME to calculate log P (lipophilicity), BBB permeability, and CYP450 inhibition .
- MD simulations : Run GROMACS simulations to assess blood-brain barrier penetration via free-energy calculations .
Safety and Handling
Q. What safety precautions are essential during synthesis?
- GHS hazards : Skin irritation (H315), acute oral toxicity (H302) .
- PPE : Wear nitrile gloves, safety goggles, and work in a fume hood during solvent evaporation .
- Waste disposal : Neutralize acidic/basic residues before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
